Perfluorodecalin
Overview
Description
Mechanism of Action
Target of Action
Perfluorodecalin (PFD) is a perfluorocarbon (PFC) that primarily targets the respiratory system . It is chemically and biologically inert , and its main role is to act as an oxygen carrier . PFD has a high capacity to dissolve gases, particularly respiratory gases .
Mode of Action
PFD interacts with its targets by dissolving large amounts of oxygen . The extreme hydrophobicity of PFD necessitates the use of emulsifiers such as lipids, fluorinated compounds, tensides, or proteins to bypass the immiscibility with aqueous media, like blood . This allows PFD to transport oxygen throughout the body, enhancing oxygen supply to tissues .
Biochemical Pathways
PFD affects the oxygen transport pathway. It can dissolve 527 and 403 mL O2 /L PFD at 1 atm . This high oxygen solubility allows PFD to enhance the oxygen-carrying capacity of the blood, thereby improving oxygen delivery to tissues .
Pharmacokinetics
It is known that pfd is chemically and biologically inert Its high gas solubility and low water solubility suggest that it may have a large volume of distribution and may be slowly eliminated from the body .
Result of Action
The primary molecular and cellular effect of PFD’s action is the enhanced delivery of oxygen to tissues . This can accelerate wound healing when applied topically , and can also prolong the storage time of organs and tissues in oxygenated PFD . In addition, PFD has been used in the treatment of decompression sickness .
Action Environment
Environmental factors can influence the action, efficacy, and stability of PFD. For instance, PFD is stable up to 400 °C , suggesting that it can maintain its functionality under a wide range of temperatures. Furthermore, PFD’s action can be influenced by the presence of other substances in the environment. For example, the use of emulsifiers is necessary for PFD to bypass the immiscibility with aqueous media . Lastly, PFD’s environmental impact should be considered, as it can contribute to global warming due to its high radiative efficiency and global warming potential .
Biochemical Analysis
Biochemical Properties
Perfluorodecalin has a huge capacity to dissolve gases, where the respiratory gases are of special interest for current investigations . It is largely chemically and biologically inert . The unique properties of this compound and its response, processing, and dysregulation, which the body experiences through intravascular this compound, are precious tools for many diverse application areas .
Cellular Effects
This compound has been used to enhance oxygen delivery during cell culture . It has also been shown to dramatically enhance in vivo microscopy resolution of airspace-containing tissues such as mesophyll . It is also being studied for use in liquid breathing .
Molecular Mechanism
The mechanism of this compound using loose van der Waals forces to dissolve oxygen for delivery contrasts with the way hemoglobin transports oxygen, using chemical bonding between the oxygen molecule and the iron atom in heme .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been used in in vitro experiments for the determination of a group of perfluororganic compounds . The time of the presence of the xenobiotic in the bloodstream and in various organs of small laboratory animals during the endotracheal route of administration was estimated .
Dosage Effects in Animal Models
In animal models, intrarectal treatment with oxygenated this compound resulted in accelerated recovery of colitis compared with saline-treated littermates . This was reflected by a better weight evolution, lower myeloperoxidase activity, and a lower histological inflammation score .
Metabolic Pathways
This compound is involved in the transport of respiratory gases . It dissolves gases using loose van der Waals forces . This property is utilized in various medical applications .
Transport and Distribution
This compound is not suitable for direct injection into the vascular system and requires emulsification to obtain a stable mixture . Extensive research created stable this compound nano-emulsions that avoid fast clearance from the blood and long organ retention time, which leads to undesired transient side effects .
Subcellular Localization
Due to its gas-carrying capacity, it has been used to enhance oxygen delivery during cell culture . This suggests that it may be localized in areas of the cell where gas exchange is prominent.
Preparation Methods
Perfluorodecalin is synthesized by the fluorination of tetralin or decalin using cobalt (III) fluoride in the Fowler process . This process involves several steps of purification to achieve high purity levels. Industrial production methods often include low-temperature crystallization in the presence of an organic diluent to remove impurities .
Chemical Reactions Analysis
Perfluorodecalin is largely chemically inert and does not undergo many reactions. it can participate in non-catalytic oxidative depolymerization reactions, such as the oxidative depolymerization of lignin . The compound’s stability and inertness make it resistant to oxidation, reduction, and substitution reactions under normal conditions .
Scientific Research Applications
Perfluorodecalin has a wide range of scientific research applications:
Comparison with Similar Compounds
Perfluorodecalin is unique among perfluorocarbons due to its cyclic structure and high gas solubility. Similar compounds include:
Perfluorooctyl bromide: A linear perfluorocarbon with higher oxygen solubility than this compound.
Perfluorotributylamine: Another perfluorocarbon used in medical applications for its gas-carrying capacity.
This compound’s stability and inertness make it particularly suitable for medical and industrial applications, where other perfluorocarbons might not perform as well.
Properties
IUPAC Name |
1,1,2,2,3,3,4,4,4a,5,5,6,6,7,7,8,8,8a-octadecafluoronaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10F18/c11-1-2(12,5(17,18)9(25,26)7(21,22)3(1,13)14)6(19,20)10(27,28)8(23,24)4(1,15)16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWEYRJFJVCLAGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(C(C(C(C2(F)F)(F)F)(F)F)(F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10F18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0046511, DTXSID201015480, DTXSID801021518 | |
Record name | Perflunafene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-Perfluorodecalin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201015480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cis-Perfluorodecahydronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801021518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
306-94-5, 60433-11-6, 60433-12-7 | |
Record name | Perfluorodecalin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=306-94-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Perflunafene [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000306945 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | cis-Perfluorodecalin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060433116 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | trans-Perfluorodecalin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060433127 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Perfluorodecalin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16292 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Perfluorodecalin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97066 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Naphthalene, 1,1,2,2,3,3,4,4,4a,5,5,6,6,7,7,8,8,8a-octadecafluorodecahydro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Perflunafene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-Perfluorodecalin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201015480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cis-Perfluorodecahydronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801021518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Perflunafene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.631 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 60433-11-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PERFLUNAFENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54A06VV62N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
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Precursor scoring | Relevance Heuristic |
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